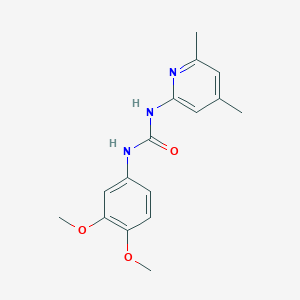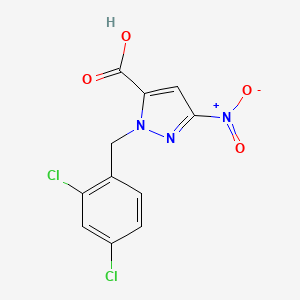![molecular formula C16H11BrClN3S B5776879 4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5776879.png)
4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone, also known as BBAT, is a chemical compound that has been widely used in scientific research for its various applications. BBAT belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond.
Scientific Research Applications
4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone has been widely used in scientific research for its various applications. One of the primary uses of 4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone is as a fluorescent probe for the detection of copper ions. 4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone has been shown to have high sensitivity and selectivity towards copper ions, making it an ideal probe for the detection of copper ions in biological systems. 4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone has also been used as a ligand for the preparation of metal complexes, which have been shown to exhibit antibacterial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone is not fully understood. However, it is believed that 4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone acts as a chelating agent, binding to metal ions such as copper and forming stable complexes. The formation of these complexes can lead to changes in the biochemical and physiological properties of cells, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone has been shown to have various biochemical and physiological effects. In addition to its use as a fluorescent probe and ligand for metal complexes, 4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone has been shown to exhibit antioxidant and anti-inflammatory activities. 4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone in lab experiments is its high sensitivity and selectivity towards copper ions. 4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone is also relatively easy to synthesize and can be prepared in large quantities. However, one of the limitations of using 4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone is its potential toxicity. 4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone has been shown to exhibit cytotoxicity towards certain cell lines, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of 4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone. One potential direction is the development of 4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone-based fluorescent probes for the detection of other metal ions. Another potential direction is the modification of 4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone to improve its selectivity and reduce its toxicity. Additionally, the use of 4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone in the development of anticancer drugs is an area of active research. Overall, 4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone has the potential to be a valuable tool in scientific research and the development of new therapies for various diseases.
Synthesis Methods
4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone can be synthesized through the reaction between 4-bromobenzaldehyde and 4-(4-chlorophenyl)-1,3-thiazol-2-ylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to form 4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone. The synthesis of 4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone is a relatively simple process and can be carried out in a laboratory setting.
properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-4-(4-chlorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3S/c17-13-5-1-11(2-6-13)9-19-21-16-20-15(10-22-16)12-3-7-14(18)8-4-12/h1-10H,(H,20,21)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUBQJRLEOAUHC-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-(4-chlorophenyl)-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5776825.png)
![2-[(2,4-dimethylbenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5776832.png)

![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-1-naphthol](/img/structure/B5776850.png)
![N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5776856.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide](/img/structure/B5776865.png)

![N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide](/img/structure/B5776890.png)
![6-ethyl-4-[4-(2-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5776898.png)
![4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5776905.png)
